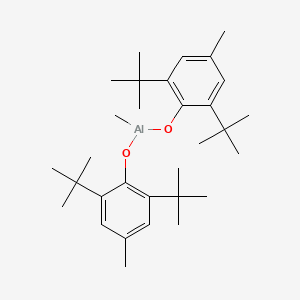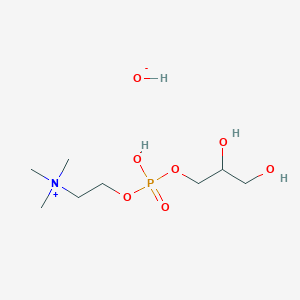
Sodium 2-(1H-imidazol-4-yl)acetate
概要
説明
4-イミダゾール酢酸塩酸塩(I4AAとも呼ばれる)は、イミダゾールの誘導体です。 GABA C受容体の競合的アンタゴニストとしての役割を果たすことから、注目すべき化合物です 。この化合物は、しばしば生化学および生理学的研究において、GABA作動性シグナル伝達の効果を研究するために使用されます。
準備方法
合成経路および反応条件
4-イミダゾール酢酸塩酸塩の合成は、一般的にイミダゾールとブロモ酢酸を塩基性条件下で反応させることから始まります。反応は求核置換反応を介して進行し、イミダゾールの窒素がブロモ酢酸の求電子性炭素を攻撃して、イミダゾール酢酸が生成されます。 塩酸塩は、遊離酸を塩酸と反応させることで生成されます .
工業生産方法
4-イミダゾール酢酸塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高い収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 連続フローリアクターと自動化システムを使用することで、品質と効率の一貫性を維持することができます .
化学反応の分析
反応の種類
4-イミダゾール酢酸塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてイミダゾール-4-酢酸を生成することができます。
還元: 還元反応によって、前駆体形態に戻すことができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
酸化: イミダゾール-4-酢酸。
還元: イミダゾール環のさまざまな還元形態。
置換: アルキル化イミダゾール誘導体.
科学研究における用途
4-イミダゾール酢酸塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。
生物学: GABA作動性シグナル伝達における役割と、神経伝達への影響について研究されています。
医学: 神経疾患における潜在的な治療的用途について調査されています。
科学的研究の応用
4-Imidazoleacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in GABAergic signaling and its effects on neurotransmission.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing .
作用機序
4-イミダゾール酢酸塩酸塩の主な作用機序は、GABA C受容体の競合的アンタゴニストとしての役割にあります。これらの受容体に結合することで、中枢神経系における主要な抑制性神経伝達物質であるGABAの作用を阻害します。 この阻害は、ニューロンの興奮性やシナプス伝達など、さまざまな生理学的プロセスを調節することができます .
類似の化合物との比較
4-イミダゾール酢酸塩酸塩は、以下のような他の類似の化合物と比較することができます。
インドール-3-酢酸: 構造的特徴は似ていますが、生物学的機能が異なる植物ホルモン。
イミダゾール-4-酢酸: 化学的性質は似ていますが、生物学的活性は異なる、密接に関連した化合物 .
独自性
4-イミダゾール酢酸塩酸塩の独自性は、GABA C受容体に対する特異的な作用にあります。これは、他のイミダゾール誘導体やオーキシンとは異なります。 GABA作動性シグナル伝達を調節する能力は、神経薬理学的研究における貴重なツールとなっています .
類似化合物との比較
4-Imidazoleacetic acid hydrochloride can be compared with other similar compounds, such as:
Indole-3-acetic acid: Another plant hormone with similar structural features but different biological functions.
Imidazole-4-acetic acid: A closely related compound with similar chemical properties but distinct biological activities .
Uniqueness
The uniqueness of 4-Imidazoleacetic acid hydrochloride lies in its specific action on GABA C receptors, which distinguishes it from other imidazole derivatives and auxins. Its ability to modulate GABAergic signaling makes it a valuable tool in neuropharmacological research .
特性
IUPAC Name |
sodium;2-(1H-imidazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDRCOTZMQIPOQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56368-58-2 | |
| Record name | Imidazole-4-acetic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















